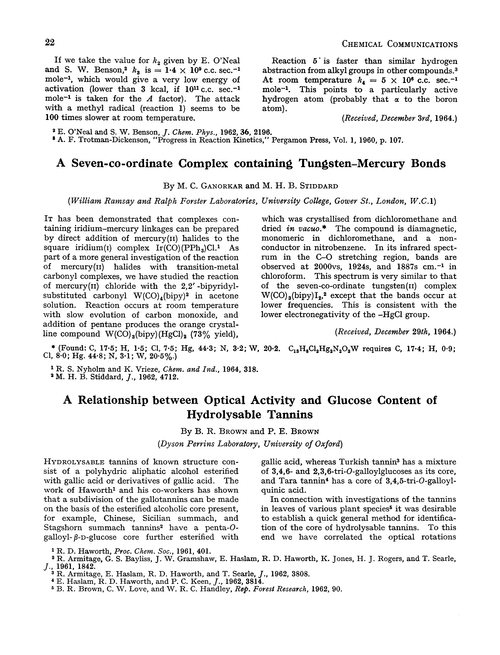A relationship between optical activity and glucose content of hydrolysable tannins
Chemical Communications (London) Pub Date: DOI: 10.1039/C1965000022B
Abstract
The first page of this article is displayed as the abstract.


Recommended Literature
- [1] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [2] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [3] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [4] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [5] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [6] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [7] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
- [8] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [9] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [10] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method

Journal Name:Chemical Communications (London)
Research Products
-
CAS no.: 1467-16-9
-
CAS no.: 14941-53-8









